molecular formula C7H11ClN2 B2976762 4-chloro-1-isobutyl-1H-pyrazole CAS No. 1204901-78-9

4-chloro-1-isobutyl-1H-pyrazole

Cat. No.: B2976762
CAS No.: 1204901-78-9
M. Wt: 158.63
InChI Key: UZZBCLPKJHHBTK-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyrazole (B372694) Research

The journey into pyrazole chemistry began in the late 19th century. In 1883, Ludwig Knorr was the first to describe a pyrazole derivative, specifically a 5-pyrazolone, which he synthesized through the condensation of ethyl acetoacetate (B1235776) and phenylhydrazine. globalresearchonline.netmdpi.commdpi.com Shortly after, in 1889, Eduard Buchner achieved the first synthesis of the parent pyrazole compound itself. globalresearchonline.netmdpi.comnumberanalytics.com These pioneering efforts laid the groundwork for over a century of research that has seen the pyrazole scaffold become one of the most studied and versatile heterocyclic systems. nih.govglobalresearchonline.net The evolution of pyrazole research has been marked by the continuous development of novel synthetic methodologies, including cyclocondensation reactions, dipolar cycloadditions, and multicomponent reactions, to create a vast library of substituted pyrazole derivatives. nih.govmdpi.com

The Pyrazole Scaffold as a Privileged Structure in Chemical Science

The pyrazole nucleus is widely regarded as a "privileged scaffold" in chemical science. tandfonline.comnih.govnih.govbenthamdirect.com This designation stems from its unique structural and electronic properties, which allow it to bind to a wide range of biological targets, leading to diverse pharmacological activities. nih.govresearchgate.net The versatility of the pyrazole ring, which allows for substitutions at various positions, enables chemists to fine-tune the physicochemical and biological properties of the resulting molecules. ijrpr.com This adaptability has led to the incorporation of the pyrazole moiety into numerous commercially successful products across various industries. nih.gov

In medicinal chemistry, the pyrazole scaffold is a cornerstone in drug discovery and development. tandfonline.comijrpr.com Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, analgesic, and antiviral properties. globalresearchonline.netresearchgate.netijrpr.com The presence of the pyrazole core in several FDA-approved drugs underscores its therapeutic importance. nih.govbenthamdirect.com For example, celecoxib (B62257) is a well-known anti-inflammatory drug, sildenafil (B151) is used for erectile dysfunction, and a number of pyrazole-containing molecules like ibrutinib (B1684441) and axitinib (B1684631) are used in cancer therapy. tandfonline.comnih.gov The ability to modify the pyrazole ring allows for the rational design of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. researchgate.net

Drug NameTherapeutic Class
Celecoxib Anti-inflammatory (COX-2 inhibitor) numberanalytics.com
Sildenafil Erectile Dysfunction (PDE-5 inhibitor) tandfonline.commdpi.com
Rimonabant Anti-obesity (Cannabinoid receptor antagonist) benthamdirect.comnumberanalytics.com
Apixaban Anticoagulant nih.gov
Ibrutinib Anticancer tandfonline.com
Axitinib Anticancer tandfonline.com

The utility of pyrazole derivatives extends significantly into the agrochemical sector, where they form the basis of many commercial herbicides, insecticides, and fungicides. nih.govmdpi.comresearchgate.net The structural diversity of pyrazoles allows for the development of active ingredients that target specific biological pathways in pests and weeds, often with improved efficacy and better environmental profiles. bohrium.com Notable examples of pyrazole-based agrochemicals include the insecticide fipronil (B1672679) and the herbicide pyrazon. numberanalytics.com The development of fluorinated pyrazole derivatives is a particularly active area of research, aiming to create new crop protection agents with enhanced potency. bohrium.com

Agrochemical NameApplication
Fipronil Insecticide numberanalytics.com
Pyrazon Herbicide numberanalytics.com
Tebufenpyrad Acaricide/Insecticide nih.gov
Fenpyroximate Acaricide mdpi.com
Pyraclostrobin Fungicide royal-chem.com
Cyantraniliprole Insecticide nih.gov

Beyond medicine and agriculture, pyrazole derivatives have found applications in material science and other industrial fields. royal-chem.comnumberanalytics.com Their unique electronic and photophysical properties make them suitable for use in the development of fluorescent dyes, conductive polymers, and photoluminescent materials. mdpi.comresearchgate.netjetir.org The stable, aromatic nature of the pyrazole ring contributes to the robustness of these materials. royal-chem.com They are also used in the manufacturing of various dyes and plastics. royal-chem.com

Positioning of 4-chloro-1-isobutyl-1H-pyrazole within Substituted Pyrazole Derivatives

The compound This compound is a specifically substituted pyrazole derivative. While not typically an end-product itself, it serves as a crucial building block or synthetic intermediate for the creation of more complex, functionalized molecules. smolecule.com

The strategic placement of its substituents is key to its utility:

The 4-chloro group: The chlorine atom at the 4-position is an important feature. Halogen atoms are highly electronegative and can significantly alter the electronic properties of the pyrazole ring, often enhancing biological activity. nih.gov The chloro group can also serve as a reactive handle, allowing for further chemical modifications through various substitution reactions. evitachem.com

The 1-isobutyl group: The isobutyl group attached to the nitrogen at the 1-position influences the compound's physical properties, such as its solubility and lipophilicity. smolecule.com These characteristics are critical in both medicinal and agrochemical applications, as they affect how the molecule interacts with biological systems.

The importance of this compound as an intermediate is highlighted by the synthesis of various derivatives, such as:

This compound-5-sulfonyl chloride: A reactive compound used to synthesize sulfonamides and sulfonate esters, which are known to have antimicrobial properties.

This compound-5-carbaldehyde: The aldehyde group is a versatile functional group that can undergo numerous reactions to build more complex structures for medicinal or material science applications. evitachem.com

4-chloro-1-isobutyl-1H-pyrazol-3-amine: This amine derivative serves as a building block for creating potential pharmaceutical agents, with the amine group providing a key point for further synthesis. smolecule.com

Hypothesis and Research Scope for this compound Studies

Hypothesis: The specific substitution pattern of this compound, combining an electron-withdrawing halogen at a key reactive position with a lipophilic N-alkyl group, makes it a highly valuable and versatile scaffold for the development of novel, biologically active compounds. It is hypothesized that derivatives synthesized from this intermediate will exhibit significant potential in medicinal, agrochemical, and material science applications due to this unique combination of features.

Research Scope: The scope of research for this compound would logically involve:

Derivative Synthesis: Utilizing the reactive chloro- and pyrazole ring positions to synthesize a diverse library of derivatives. This would include reactions like nucleophilic substitution, cross-coupling, and further functionalization of derivatives like the corresponding carbaldehyde or amine. evitachem.com

Biological Screening: Evaluating the synthesized derivatives for a wide range of biological activities. This would encompass screening for antimicrobial, anti-inflammatory, anticancer, insecticidal, and herbicidal properties, leveraging the known potential of the pyrazole scaffold. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies: Systematically analyzing how changes in the chemical structure of the derivatives affect their biological activity. This would provide crucial insights for designing more potent and selective compounds. researchgate.net

Material Properties Investigation: Exploring the photophysical and electronic properties of novel derivatives for potential applications as dyes, sensors, or other advanced materials. mdpi.comjetir.org

Properties

IUPAC Name

4-chloro-1-(2-methylpropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2/c1-6(2)4-10-5-7(8)3-9-10/h3,5-6H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZBCLPKJHHBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Chloro 1 Isobutyl 1h Pyrazole and Its Derivatives

Strategies for Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring is the cornerstone of synthesizing 4-chloro-1-isobutyl-1H-pyrazole. Various strategies have been developed to achieve this, ranging from traditional condensation reactions to more complex cycloadditions and multi-component approaches.

Cyclocondensation Reactions with Hydrazines and 1,3-Difunctional Systems

The most classical and widely employed method for pyrazole synthesis is the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. longdom.orgorganic-chemistry.org In the context of this compound, this would involve the reaction of isobutylhydrazine (B3052577) with a suitably substituted 1,3-difunctional compound.

The general approach involves the reaction of isobutylhydrazine with a 1,3-dicarbonyl compound where the C2 position is substituted with a chlorine atom or a group that can be readily converted to a chloro group. For instance, reacting isobutylhydrazine with a 2-chloro-1,3-diketone would directly lead to the desired 4-chloropyrazole core. The regioselectivity of the condensation can sometimes be an issue with unsymmetrical 1,3-dicarbonyls, but the symmetry of the core reactants for this specific target simplifies this aspect. organic-chemistry.org

A common precursor for the pyrazole ring is a β-ketoester. The reaction of isobutylhydrazine with a β-ketoester, followed by chlorination at the 4-position, is a viable route. Alternatively, starting with a chlorinated β-ketoester and subsequent condensation with isobutylhydrazine can also yield the target molecule. The Vilsmeier-Haack reaction is a powerful tool for the synthesis of 4-formylpyrazoles, which can be further modified. semanticscholar.orgencyclopedia.pub For example, the reaction of a pyrazolone (B3327878) with phosphorus oxychloride and dimethylformamide can introduce both a chloro group at the 4-position and a formyl group at the 5-position. semanticscholar.orgevitachem.com

Reactant 1Reactant 2ConditionsProductRef
Isobutylhydrazine2-Chloro-1,3-diketoneAcid or base catalysisThis compound smolecule.com
HydrazonesVilsmeier reagentHeatPyrazole-4-carboxaldehydes semanticscholar.org
1,3-DiketonesSulfonyl hydrazidesI2, K2HPO4·3H2O, CH3CN, RTSulfonated pyrazoles acs.org

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions offer a powerful and atom-economical approach to constructing the pyrazole ring. niscpr.res.insci-hub.se This method typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or alkene (the dipolarophile). sci-hub.senih.gov

For the synthesis of this compound, a potential strategy would involve the [3+2] cycloaddition of a diazoalkane with a chlorinated alkyne. The isobutyl group would be introduced either on the diazo compound or, more commonly, after the formation of the pyrazole ring via N-alkylation. The mechanism involves the in-situ generation of nitrile imines from hydrazidoyl halides, which then react with an appropriate dipolarophile. niscpr.res.in Another approach involves the reaction of α-chiral tosylhydrazones with terminal alkynes, which proceeds through a cascade of reactions including the decomposition of the hydrazone to a diazo compound, 1,3-dipolar cycloaddition, and a acs.orgscispace.com-sigmatropic rearrangement. scispace.com

1,3-Dipole PrecursorDipolarophileConditionsKey FeatureRef
Hydrazonoyl halidesAcetyl acetoneChloramine-TIn-situ generation of nitrile imines niscpr.res.in
α-Chiral tosylhydrazonesTerminal alkynesBaseCascade reaction with acs.orgscispace.com-sigmatropic rearrangement scispace.com
Diazo compoundsElectron-deficient alkenes-Atom-economic synthesis of functionalized pyrazoles sci-hub.se

Multi-component Reaction Approaches

Multi-component reactions (MCRs) have emerged as highly efficient strategies for the synthesis of complex molecules from simple starting materials in a single step, often with high atom economy and environmental friendliness. longdom.orgnih.gov Several MCRs have been developed for the synthesis of substituted pyrazoles.

A typical MCR for pyrazole synthesis could involve the one-pot reaction of a hydrazine, a β-dicarbonyl compound, and an aldehyde. longdom.org For the synthesis of the target molecule, one could envision a multi-component reaction involving isobutylhydrazine, a chlorinated 1,3-dicarbonyl equivalent, and another component to complete the desired substitution pattern. For example, a three-component reaction of enaminones, benzaldehyde, and hydrazine dihydrochloride (B599025) in water has been reported for the synthesis of 1-H-pyrazole derivatives. longdom.org Another approach involves a four-component reaction of aryl aldehydes, malononitrile (B47326), ethyl acetoacetate (B1235776), and hydrazine hydrate. nih.gov These MCRs offer a convergent and diversity-oriented approach to a wide range of pyrazole derivatives.

ComponentsCatalyst/SolventKey FeatureRef
Enaminones, benzaldehyde, hydrazine-HClAmmonium acetate (B1210297) / WaterSustainable, straightforward approach longdom.org
Aryl aldehydes, malononitrile, ethyl acetoacetate, hydrazine hydrateSiO2@(3-aminopropyl)triethoxysilane-coated cobalt oxide nanocompositeEfficient synthesis of dihydropyrano[2,3-c]pyrazoles nih.gov
Aldehydes, β-ketoesters, hydrazinesYb(PFO)3Mild and highly efficient catalyst for pyrazole-4-carboxylates nih.gov

Modern Catalytic Methods in Pyrazole Synthesis

The development of modern catalytic systems has revolutionized the synthesis of heterocyclic compounds, including pyrazoles. These methods often offer higher efficiency, selectivity, and functional group tolerance compared to traditional approaches.

Transition-Metal-Catalyzed Cyclizations and Couplings (e.g., Cu, Pd, Fe, Ru, Ni-catalyzed methods)

Transition-metal catalysis plays a crucial role in modern pyrazole synthesis, enabling a variety of transformations such as cyclizations and cross-coupling reactions. researchgate.netmdpi.com

Copper-catalyzed reactions: Copper catalysts are effective for the synthesis of 1,3-substituted pyrazoles through a domino reaction involving the cyclization of a hydrazine with an enaminone, followed by an Ullmann coupling with an aryl halide. nih.gov

Palladium-catalyzed reactions: Palladium catalysts are widely used for C-H arylation of pyrazoles, allowing for the direct introduction of aryl groups at specific positions. dntb.gov.uaacs.org For instance, the regioselective arylation of N-methylpyrazoles with aryl bromides has been extensively studied. acs.org Palladium catalysis can also be used in a one-pot process involving a carbonylative Heck coupling followed by cyclization with hydrazines to yield pyrazoles. beilstein-journals.org

Iron-catalyzed reactions: Iron catalysts, often in combination with ligands like polyvinyl pyrrolidine (B122466) (PVP), have been used to accelerate the cyclocondensation of arylhydrazines with malononitrile derivatives. encyclopedia.pub

Ruthenium-catalyzed reactions: Ruthenium complexes can catalyze the acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines to produce pyrazoles. organic-chemistry.org

Titanium-based methods: A novel multicomponent synthesis of pyrazoles involves the oxidative coupling of alkynes, nitriles, and titanium imido complexes, which notably avoids the use of hydrazine reagents. acs.org

Metal CatalystReaction TypeSubstratesKey FeatureRef
CopperDomino cyclization/Ullmann couplingHydrazine, enaminone, aryl halideSynthesis of 1,3-substituted pyrazoles nih.gov
PalladiumC-H ArylationN-methylpyrazoles, aryl bromidesHighly regioselective arylation acs.org
IronCyclocondensationArylhydrazines, malononitrile derivativesHomogenous catalytic system encyclopedia.pub
RutheniumDehydrogenative coupling1,3-diols, arylhydrazinesAcceptorless reaction organic-chemistry.org
TitaniumOxidative couplingAlkynes, nitriles, Ti imido complexesHydrazine-free synthesis acs.org

Metal-Free Synthetic Routes

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the cost, toxicity, and environmental issues associated with transition metals. rsc.org Several metal-free approaches to pyrazole synthesis have been reported.

One such method involves the use of molecular iodine as a catalyst. For example, a transition-metal-free de novo synthesis of sulfonated pyrazoles from sulfonyl hydrazides, 1,3-diketones, and sodium sulfinates has been established at room temperature. acs.org Another iodine-catalyzed cascade reaction between enaminones, hydrazines, and DMSO has been developed to provide 1,4-disubstituted pyrazoles. organic-chemistry.org

Furthermore, catalyst-free multicomponent reactions have been developed. For instance, the synthesis of pyrazole-tethered thioamides can be achieved through a three-component reaction of pyrazole carbaldehydes, secondary amines, and elemental sulfur without any metal catalyst. beilstein-journals.org An efficient metal-free synthesis of pyrazoles and chromenopyrazoles from aldehyde hydrazones and acetylenic esters has also been reported. deepdyve.commdpi.com

Reagent/ConditionReaction TypeSubstratesKey FeatureRef
Molecular IodineDe novo synthesisSulfonyl hydrazides, 1,3-diketones, sodium sulfinatesMild, room temperature conditions acs.org
None (catalyst-free)Three-component reactionPyrazole carbaldehydes, secondary amines, elemental sulfurOperationally simple, broad substrate scope beilstein-journals.org
None (catalyst-free)CycloadditionAldehyde hydrazones, acetylenic estersEfficient synthesis of pyrazoles and chromenopyrazoles deepdyve.commdpi.com
Calcium Carbide[3+2] cycloaddition/ acs.orgscispace.com-sigmatropic rearrangementN-tosylhydrazonesUse of calcium carbide as an acetylide source rsc.org

Photoredox Catalysis in Heterocycle Synthesis

Visible-light photoredox catalysis has become a powerful strategy in organic synthesis, facilitating the formation of complex molecules under mild conditions. rsc.org This approach is particularly relevant for the functionalization of heterocyclic compounds like pyrazoles. rsc.org While direct synthesis of this compound via a single photoredox-catalyzed step is not widely reported, the methodology offers viable pathways. For instance, photoredox-catalyzed C-H functionalization can be used on pyrazole rings to introduce various substituents. nih.govbeilstein-journals.org These reactions often involve a photocatalyst, such as an iridium or ruthenium complex, which, upon absorbing visible light, initiates a single-electron transfer (SET) process. beilstein-journals.orgacs.org This generates highly reactive radical intermediates that can undergo further reactions to build the desired molecular scaffold. beilstein-journals.orgacs.org

A general strategy involves the reaction of hydrazones with suitable coupling partners under photoredox conditions. For example, a relay visible-light photoredox catalysis strategy has been developed for the formal [4+1] annulation of hydrazones with 2-bromo-1,3-dicarbonyl compounds to yield complex pyrazole derivatives. acs.orgnih.gov Another green approach uses visible-light photocatalysis for the aerobic annulation of hydrazine with Michael acceptors to produce polysubstituted pyrazoles in good to excellent yields (50–90%). organic-chemistry.orgacs.org This method is notable for using air as the terminal oxidant, making it environmentally benign. organic-chemistry.orgacs.org

Regioselective Chlorination Methodologies at the C4 Position of Pyrazoles

A crucial step in synthesizing this compound is the selective introduction of a chlorine atom at the C4 position of the pyrazole ring. The electronic properties of the pyrazole ring make the C4 position susceptible to electrophilic attack. chemicalbook.com

Electrosynthesis presents a green and highly controllable method for halogenation reactions. Electrochemical chlorination of pyrazoles can be finely tuned by controlling parameters like electrode potential and current density to achieve high regioselectivity for the C4 position. mdpi.com This process typically involves the anodic generation of a reactive electrophilic chlorine species from a source like hydrochloric acid or a metal chloride. mdpi.com This species then reacts with the N-substituted pyrazole. While specific details for the industrial electrochemical chlorination of 1-isobutyl-1H-pyrazole may be proprietary, a patented method for preparing 4-chloropyrazoles involves reacting a pyrazole with hypochloric acid or its salts in the substantial absence of carboxylic acid, which has been shown to improve yields to over 85%. google.com

The Vilsmeier-Haack reaction is a highly effective and versatile method for the formylation of electron-rich heterocycles, including pyrazoles. thieme-connect.comorganic-chemistry.org This reaction can be strategically used for the regioselective chlorination of the C4 position. mdpi.com The process involves two main steps:

C4-Formylation: The pyrazole substrate is first treated with the Vilsmeier reagent (typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)) to introduce a formyl group (-CHO) selectively at the C4 position. mdpi.comresearchgate.net N-substituted pyrazoles readily undergo this formylation. researchgate.net

Chloro-deformylation: The resulting 4-formylpyrazole is then converted to the 4-chloro derivative. This can be achieved through various chlorinating agents that replace the formyl group with a chlorine atom. For example, pyrazolones can undergo a chloroformylation reaction under Vilsmeier-Haack conditions to yield 5-chloro-4-formylpyrazoles. mdpi.com

This two-step approach ensures high regioselectivity, as the initial formylation is highly specific to the C4 position. thieme-connect.comnih.gov The reaction of 1,3-disubstituted 5-chloro-1H-pyrazoles with the Vilsmeier reagent has also been shown to produce the corresponding 5-chloro-1H-pyrazole-4-carbaldehydes. scispace.com

Introduction of the Isobutyl Moiety at the N1 Position

Attaching the isobutyl group to the N1 nitrogen of the pyrazole ring is a key step, typically accomplished via N-alkylation or through fragment coupling approaches.

The most common method for N1-substitution is the direct alkylation of a 4-chloropyrazole precursor. semanticscholar.org This nucleophilic substitution reaction involves deprotonating the pyrazole's N-H with a base to form a pyrazolate anion, which then attacks an isobutyl electrophile. semanticscholar.orgresearchgate.net Common isobutylating agents include isobutyl halides or tosylates. The choice of reaction conditions is critical for maximizing yield and selectivity. researchgate.net

BaseSolventIsobutyl PrecursorYieldReference
Cesium Carbonate (Cs₂CO₃)DMFIsobutyl bromideHigh researchgate.net
Sodium Hydride (NaH)THFIsobutyl bromideGood semanticscholar.org
Potassium Carbonate (K₂CO₃)AcetonitrileIsobutyl chlorideGood semanticscholar.org

A recent development uses trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst for the N-alkylation of pyrazoles, providing good yields for various benzylic and related systems. semanticscholar.org

An alternative synthetic design involves constructing the pyrazole ring with the N1-isobutyl group already incorporated. This is often achieved through a multicomponent reaction, such as a [3+2] cycloaddition. youtube.combeilstein-journals.org In this strategy, isobutylhydrazine or a derivative is reacted with a three-carbon synthon that contains the necessary functionalities to form the final product. evitachem.comnih.gov For example, the condensation of isobutylhydrazine with a 1,3-dicarbonyl compound is a classic method for preparing N1-isobutylpyrazoles. youtube.com More advanced multicomponent reactions, such as the oxidative coupling of alkynes, nitriles, and titanium imido complexes, offer a modular way to synthesize multisubstituted pyrazoles by forming the N-N bond in the final step. nih.govmdpi.com

Reactant 1Reactant 2ConditionsProduct TypeReference
Isobutylhydrazine1,3-DiketoneAcid/Heat1-Isobutylpyrazole youtube.com
Isobutylhydrazineβ-KetoesterAcid/Heat1-Isobutylpyrazolone beilstein-journals.org
Isobutylhydrazineβ-Chlorovinyl aldehydeBase1-Isobutylpyrazole scispace.com

One-Pot Synthetic Sequences for this compound

While a specific one-pot synthesis for this compound is not extensively detailed in the reviewed literature, the synthesis of analogous substituted pyrazoles provides a blueprint for its potential construction. A general and efficient one-pot, three-component procedure for preparing 3,5-disubstituted 1H-pyrazoles involves the condensation of a substituted aldehyde and tosylhydrazine, followed by a cycloaddition with a terminal alkyne. organic-chemistry.org Another versatile one-pot approach involves the reaction of hydrazines, ketones, and aldehydes, often facilitated by a heterogeneous catalyst. researchgate.net

For the targeted synthesis of this compound, a hypothetical one-pot sequence could be envisioned starting from isobutylhydrazine. The synthesis of pyrazoles can be achieved through the reaction of a hydrazine with a suitable 1,3-dicarbonyl compound or its equivalent. The chlorination step would also need to be incorporated into this sequence.

The table below summarizes various conditions and catalysts used in one-pot syntheses of different pyrazole derivatives, which could be adapted for the synthesis of this compound.

Reactants Catalyst/Promoter Solvent/Conditions Key Features Reference
Aldehyde, Malononitrile, β-ketoester, Hydrazine hydratel-tyrosineH₂O–ethanol, Microwave irradiationGreen solvent, energy-efficient nih.gov
Aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrateMagnetic nano-[CoFe₂O₄]Aqueous, Ultrasonic irradiationRecyclable catalyst, short reaction time researchgate.net
Hydrazine, Ketone derivatives, Aldehyde derivativesHeterogeneous nickel-based catalystsRoom temperatureEnvironmentally friendly, efficient researchgate.net
α,β-Unsaturated carbonyl compounds, TosylhydrazoneNone (Microwave activation)Solvent-freeHigh yields, short reaction times mdpi.com
Ethyl acetoacetate, Hydrazines, ImidazoleWaterAqueous mediumSimple, green methodology acs.org
Substituted aromatic aldehydes, Tosylhydrazine, Terminal alkynesNot specifiedNot specifiedGeneral, tolerates various functional groups organic-chemistry.org
Arylcarbohydrazides, Cyclohexyl isocyanide, Acetylene diestersNoneNot specifiedHigh yields of functionalized pyrazoles umich.edu
Methyl/Aryl ketones, Diethyl oxalate, ArylhydrazinesMeONa/LiClNot specified"Green" one-pot synthesis organic-chemistry.org

Evaluation of Atom Economy and Green Chemistry Principles in Synthetic Routes

The principles of green chemistry are integral to the development of modern synthetic methodologies, aiming to reduce the environmental impact of chemical processes. ijsdr.org These principles include maximizing atom economy, using safer solvents and reagents, increasing energy efficiency, and employing catalytic reactions. nih.govijsdr.org The synthesis of pyrazole derivatives has been an active area for the application of these principles. researchgate.net

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Multicomponent reactions (MCRs), which are often used for pyrazole synthesis, are particularly advantageous in this regard as they combine multiple reactants in a single step, incorporating a high percentage of the reactant atoms into the final product. nih.govacs.org This minimizes the generation of byproducts.

Green Chemistry Principles in Pyrazole Synthesis:

Catalysis: The use of catalysts is a cornerstone of green chemistry. In pyrazole synthesis, various catalysts have been employed to enhance reaction rates and selectivity under milder conditions. These include reusable heterogeneous catalysts like magnetic nano-[CoFe₂O₄] and nickel-based catalysts, which can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.netijsdr.org

Alternative Reaction Media: Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green approaches to pyrazole synthesis increasingly utilize environmentally benign solvents like water or ethanol-water mixtures. researchgate.netnih.gov Solvent-free reactions, sometimes assisted by microwave or grinding, offer an even greener alternative by completely eliminating solvent use. researchgate.netmdpi.com

Energy Efficiency: Techniques such as microwave irradiation and ultrasonication can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netnih.gov These methods often lead to higher yields and cleaner reactions. nih.gov

Renewable Feedstocks and Safer Reagents: While not always directly applied to the synthesis of a specific compound like this compound, the broader field of green chemistry encourages the use of renewable starting materials and less hazardous reagents whenever possible. ijsdr.org

The table below provides a comparative evaluation of different synthetic strategies for pyrazoles based on green chemistry principles.

Synthetic Strategy Adherence to Green Chemistry Principles Advantages Potential Drawbacks Reference
Multicomponent Reactions (MCRs) High atom and step economy, often uses milder conditions.Simplified procedures, reduced waste, rapid access to complex molecules.Optimization can be complex with multiple reactants. nih.govacs.org
Microwave-Assisted Synthesis Energy efficient, significantly reduces reaction times.Increased yields, cleaner reactions.Requires specialized equipment. nih.govmdpi.com
Ultrasonic-Assisted Synthesis Energy efficient, short reaction times.High yields, can be performed in aqueous media.Scalability might be a concern. researchgate.netnih.gov
Use of Green Solvents (e.g., Water) Eliminates hazardous organic solvents.Environmentally benign, low cost.Reactant solubility can be a limitation. researchgate.netacs.org
Solvent-Free Synthesis Eliminates solvent use entirely.Reduced waste, simplified workup.May require higher temperatures or longer reaction times if not assisted. researchgate.netmdpi.com
Use of Recyclable Catalysts Reduces waste, lowers cost over time.Catalyst can be reused for multiple cycles.Potential for catalyst leaching or deactivation. researchgate.netijsdr.org

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be designed to be more sustainable and environmentally responsible.

Chemical Reactivity and Derivatization of the 4 Chloro 1 Isobutyl 1h Pyrazole Scaffold

Reactivity Profile of the Pyrazole (B372694) Nucleus

The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. This structure results in a unique reactivity profile, exhibiting susceptibility to both electrophilic and, under certain conditions, nucleophilic attack.

The pyrazole ring is considered an electron-rich aromatic system, making it reactive towards electrophilic aromatic substitution (SEAr). In an unsubstituted pyrazole, the position of maximum electron density is the C4 carbon, making it the primary site for electrophilic attack. quora.com Common electrophilic substitution reactions for pyrazoles include nitration, sulfonation, halogenation, and Friedel-Crafts reactions. scribd.commasterorganicchemistry.com

However, in 4-chloro-1-isobutyl-1H-pyrazole, the C4 position is already occupied by a chlorine atom. The chlorine substituent is an electron-withdrawing group via induction but a weak deactivator that directs incoming electrophiles to the ortho and para positions in benzene (B151609) systems. In the context of the pyrazole ring, this directing effect influences the reactivity of the C3 and C5 positions. While the chloro group deactivates the ring towards electrophilic attack compared to an unsubstituted pyrazole, substitution may still occur at the C3 or C5 positions under forcing conditions. The precise regioselectivity would be influenced by the steric hindrance imposed by the N1-isobutyl group and the specific electrophile used.

Generally, the electron-rich nature of the pyrazole ring makes it resistant to nucleophilic aromatic substitution (SNAr). Such reactions typically require the presence of strong electron-withdrawing groups on the ring to decrease the electron density and stabilize the negative charge in the intermediate Meisenheimer complex. nih.gov The this compound scaffold, lacking strong activating groups, is not expected to readily undergo nucleophilic substitution at the C3 or C5 positions by displacing a hydride ion, which is a very poor leaving group.

Transformations Involving the 4-Chloro Substituent

The chlorine atom at the C4 position is a key handle for functionalization, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution where chloride acts as a leaving group.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the 4-chloro substituent on the pyrazole ring serves as an excellent electrophilic partner in these transformations. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst systems have enabled their efficient use. nih.gov

Suzuki-Miyaura Coupling: This reaction pairs the 4-chloropyrazole with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is widely used to introduce aryl, heteroaryl, or vinyl groups at the C4 position. nih.gov The reaction is typically catalyzed by a palladium complex with suitable phosphine (B1218219) ligands and requires a base. organic-chemistry.orgmdpi.com Efficient Suzuki-Miyaura coupling of halogenated aminopyrazoles has been developed, indicating that both chloro and bromo derivatives are effective substrates. nih.gov

Sonogashira Coupling: This reaction couples the 4-chloropyrazole with a terminal alkyne, creating a C(sp2)-C(sp) bond. wikipedia.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orgyoutube.com This method is invaluable for synthesizing 4-alkynylpyrazoles, which are versatile intermediates for further transformations. nih.gov

Heck Reaction: The Heck reaction involves the coupling of the 4-chloropyrazole with an alkene to form a substituted alkene. wikipedia.org This reaction is catalyzed by a palladium complex in the presence of a base. organic-chemistry.org It provides a direct method for the vinylation of the pyrazole C4 position. youtube.comclockss.org

ReactionCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraAr-B(OH)2, HetAr-B(OH)2Pd(0) catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3)4-Aryl/Heteroaryl-pyrazole
SonogashiraTerminal Alkyne (R-C≡CH)Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et3N)4-Alkynyl-pyrazole
HeckAlkene (CH2=CHR)Pd catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N)4-Alkenyl-pyrazole

The displacement of the C4-chloro substituent by a nucleophile is a viable pathway for functionalization. In nucleophilic aromatic substitution (SNAr), the chloride ion is a competent leaving group. The reaction proceeds through a high-energy intermediate (Meisenheimer complex), and its rate is influenced by the nature of the nucleophile and the electronic properties of the pyrazole ring. nih.govyoutube.com While the pyrazole ring itself is not strongly electron-deficient, the electronegativity of the nitrogen atoms can help stabilize the anionic intermediate, particularly when the negative charge can be delocalized onto them. stackexchange.com This reaction is often facilitated by heating and can be used to introduce a variety of nucleophiles, such as alkoxides, thiolates, and amines, at the C4 position.

Reactions at Other Positions of the Pyrazole Ring (C3 and C5)

Functionalization at the C3 and C5 positions of the this compound ring is also possible, though often requires different strategies than those used at C4.

Deprotonation at C5 using a strong base, such as an organolithium reagent (e.g., n-butyllithium), can generate a C5-lithiated pyrazole species. This powerful nucleophile can then react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO2) to introduce new substituents at the C5 position. The regioselectivity of this metalation is generally favored at C5 due to the directing effect of the N1 nitrogen atom.

Direct arylation reactions, typically catalyzed by palladium, can also be employed to form C-C bonds at the C-H positions of the pyrazole ring. nih.gov While the C4 position is the most electron-rich, selective functionalization at C5 can be achieved. For instance, temporary protection of a position with a group like chlorine can direct arylation to another site. nih.gov This suggests that sequential reactions could be used to build complex, polysubstituted pyrazoles from the this compound scaffold.

Formylation and Carboxylation Reactions

Formylation and carboxylation are important reactions for introducing key functional groups onto the pyrazole ring, which can then be used for further synthetic elaborations.

Formylation:

The introduction of a formyl group (-CHO) onto the pyrazole ring of this compound is most commonly achieved through electrophilic substitution reactions. The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich heterocyclic compounds, including pyrazoles. researchgate.netnih.govnih.gov This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). nih.govmdpi.com

For the this compound scaffold, the Vilsmeier-Haack reaction is expected to introduce the formyl group at the C5 position of the pyrazole ring. The reaction proceeds via an electrophilic attack of the Vilsmeier reagent on the pyrazole ring, followed by hydrolysis of the resulting iminium salt to yield the aldehyde. The chloro group at the C4 position is a deactivating group, which may influence the reactivity of the pyrazole ring towards electrophilic substitution.

Reaction Reagents Typical Position of Substitution Product
Vilsmeier-Haack FormylationPOCl₃, DMFC5This compound-5-carbaldehyde

Carboxylation:

Carboxylation involves the introduction of a carboxylic acid group (-COOH) onto the pyrazole ring. This transformation can be achieved through various methods, including the use of organometallic intermediates followed by quenching with carbon dioxide, or by direct carboxylation reactions. For the this compound system, derivatives such as this compound-3-carboxylic acid have been synthesized. researchgate.net This suggests that carboxylation at the C3 position is a feasible transformation. One common method for the carboxylation of pyrazoles involves lithiation at the desired position followed by reaction with carbon dioxide.

Reaction Reagents Typical Position of Substitution Product
Carboxylation1. n-BuLi, 2. CO₂C3 or C5This compound-3-carboxylic acid or this compound-5-carboxylic acid

Acylation and Alkylation Reactions

Acylation:

The introduction of an acyl group (-COR) onto the pyrazole ring of this compound can be accomplished through reactions such as the Friedel-Crafts acylation. However, the direct Friedel-Crafts acylation of pyrazoles can be challenging. The pyrazole ring is considered an electron-deficient system, and the Lewis acid catalyst required for the reaction can coordinate with the nitrogen atoms of the pyrazole ring, deactivating it towards electrophilic attack. researchgate.net Despite these challenges, acylation of pyrazoles at the C4 or C5 position has been reported under specific conditions, often requiring more reactive acylating agents or alternative catalytic systems. For this compound, acylation would likely occur at the C5 position, if successful.

Reaction Reagents Typical Position of Substitution Potential Product
Friedel-Crafts AcylationAcyl chloride/anhydride, Lewis acid (e.g., AlCl₃)C51-(4-chloro-1-isobutyl-1H-pyrazol-5-yl)ethan-1-one (for acetylation)

Alkylation:

Alkylation of the pyrazole ring itself (C-alkylation) is not a common reaction under typical electrophilic alkylation conditions due to the electron-deficient nature of the ring. Instead, N-alkylation of pyrazoles is a well-established and facile reaction. researchgate.netmdpi.comsemanticscholar.org In the case of this compound, the nitrogen at position 1 is already substituted with an isobutyl group. Further alkylation at the other nitrogen (N2) is generally not observed due to steric hindrance and the stability of the N1-substituted isomer.

However, if one starts with 4-chloro-1H-pyrazole, alkylation with an isobutyl halide would readily yield this compound. mdpi.comsemanticscholar.org

Reaction Starting Material Reagents Product
N-Alkylation4-chloro-1H-pyrazoleIsobutyl halide, Base (e.g., K₂CO₃)This compound

Reactivity and Functional Group Transformations of the 1-Isobutyl Group

The 1-isobutyl group attached to the pyrazole ring is generally a stable alkyl substituent. However, it can undergo certain chemical transformations, primarily involving the C-H bonds of the isobutyl chain.

Radical Halogenation:

The tertiary C-H bond in the isobutyl group is susceptible to radical substitution reactions, such as halogenation with reagents like N-bromosuccinimide (NBS) under UV irradiation or in the presence of a radical initiator. This would lead to the selective functionalization of the isobutyl side chain.

Oxidation:

Strong oxidizing agents can potentially oxidize the isobutyl group. However, such reactions might not be selective and could also affect the pyrazole ring, especially under harsh conditions. Milder and more selective oxidation methods would be required to achieve specific transformations of the isobutyl group without degrading the heterocyclic core.

The N-alkyl group on a pyrazole can sometimes be cleaved under specific reductive or oxidative conditions, though it is generally considered a stable linkage.

Reaction Type Reagents Potential Transformation of the Isobutyl Group
Radical BrominationN-Bromosuccinimide (NBS), light/initiatorBromination at the tertiary carbon
Oxidation (Forced)Strong oxidizing agents (e.g., KMnO₄)Potential for oxidation to an alcohol or ketone, or cleavage

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the connectivity and spatial arrangement of atoms within 4-chloro-1-isobutyl-1H-pyrazole can be established.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring and the isobutyl substituent. The chemical shifts (δ) are influenced by the electronic environment of each proton. The two protons on the pyrazole ring are anticipated to appear as singlets in the aromatic region, with their exact chemical shifts influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atoms of the ring. For comparison, in the related compound 2-chloro-3-(1-isobutyl-1H-pyrazol-4-yl)-6-methylpyridine, the pyrazole protons appear at δ 7.80 and 7.75 ppm. derpharmachemica.com The isobutyl group will present a more complex pattern: a doublet for the six equivalent methyl protons (CH₃), a multiplet for the methine proton (CH), and a doublet for the methylene (B1212753) protons (CH₂) adjacent to the pyrazole nitrogen.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the pyrazole ring carbons are expected in the aromatic region, with the carbon atom bonded to the chlorine atom (C4) shifted downfield. The isobutyl group carbons will appear in the aliphatic region of the spectrum. While specific data for the target molecule is not available, analysis of similar structures such as 1-isobutyl-5-(4'-methoxy-3'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)-3-(trifluoromethyl)-1H-pyrazole shows characteristic shifts for the isobutyl group. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H3/H5 (pyrazole)7.5 - 8.0-
C3 (pyrazole)-135 - 145
C4 (pyrazole)-100 - 110
C5 (pyrazole)-125 - 135
N-C H₂ (isobutyl)3.8 - 4.255 - 65
C H (isobutyl)2.0 - 2.528 - 35
C H₃ (isobutyl)0.8 - 1.219 - 22

Note: The predicted values are based on the analysis of structurally related compounds and general principles of NMR spectroscopy.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine proton and both the methylene and methyl protons of the isobutyl group, confirming their connectivity. beilstein-archives.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. beilstein-archives.org For instance, the methylene proton signals of the isobutyl group would show a cross-peak with the corresponding methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) ¹H-¹³C couplings. This is particularly powerful for connecting different parts of the molecule. For example, the methylene protons of the isobutyl group are expected to show a correlation to the C5 carbon of the pyrazole ring, confirming the point of attachment. beilstein-archives.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. In the case of this compound, NOESY could reveal through-space interactions between the methylene protons of the isobutyl group and the H5 proton of the pyrazole ring, providing further structural confirmation.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. The vibrational modes are sensitive to the bond strengths and molecular geometry.

The IR spectrum of this compound is expected to show characteristic absorption bands. The C-H stretching vibrations of the aromatic pyrazole ring and the aliphatic isobutyl group will appear in the 2800-3200 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibration will likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. Studies on other substituted pyrazoles have shown these characteristic regions of absorption. derpharmachemica.commdpi.com

Raman spectroscopy, which is complementary to IR, is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. The symmetric stretching of the pyrazole ring and the C-C backbone of the isobutyl group would be expected to give rise to strong Raman signals. The combination of IR and Raman data provides a more complete picture of the vibrational properties of the molecule.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
C-H stretch (aromatic)3050 - 31503050 - 3150
C-H stretch (aliphatic)2850 - 30002850 - 3000
C=N / C=C stretch (pyrazole ring)1400 - 16001400 - 1600
C-Cl stretch600 - 800600 - 800

Note: These are general ranges and the exact frequencies will be specific to the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₇H₁₁ClN₂), HRMS would provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity of approximately one-third of the molecular ion peak [M]⁺. HRMS is a standard characterization technique for newly synthesized compounds, including halogenated pyrazoles. acs.org The fragmentation pattern observed in the mass spectrum can also provide structural information, with likely initial fragmentation involving the loss of the isobutyl group or the chlorine atom.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. wikipedia.orgvu.nld-nb.infolibretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise positions of all atoms can be determined, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound itself has not been reported, the structure of 4-chloro-1H-pyrazole has been determined. mdpi.com This related structure reveals a planar pyrazole ring and provides a benchmark for the expected bond lengths and angles in the target molecule. For instance, the C-Cl bond length and the internal angles of the pyrazole ring in this compound are expected to be similar to those in 4-chloro-1H-pyrazole. The crystal packing would be influenced by the bulky isobutyl group, which would likely dictate the nature of the intermolecular interactions, such as van der Waals forces. The determination of the crystal structure of this compound would provide invaluable insight into its solid-state conformation and packing arrangement. nih.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry. They allow for the accurate prediction of various molecular properties, offering a deeper understanding of the electronic structure and reactivity of compounds like 4-chloro-1-isobutyl-1H-pyrazole.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scispace.com For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to predict their electronic and reactive properties. scispace.comias.ac.in These calculations help in understanding the distribution of electrons within the molecule and identifying regions that are susceptible to electrophilic or nucleophilic attack. nih.gov

The electronic structure of a pyrazole derivative is influenced by its substituents. ias.ac.in The presence of an isobutyl group at the N-1 position and a chlorine atom at the C-4 position in this compound will modulate the electron density of the pyrazole ring. The isobutyl group, being an electron-donating group, increases the electron density on the ring, while the chlorine atom, an electron-withdrawing group, has the opposite effect.

Global chemical reactivity descriptors, which provide information about the stability and reactivity of a molecule, can be calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govijcrt.org A larger HOMO-LUMO energy gap suggests higher stability and lower reactivity. nih.gov

Table 1: Calculated Reactivity Descriptors for a Related Pyrazole Derivative (5PPY)

ParameterValue (eV)
EHOMO-6.490
ELUMO-1.731
Energy Gap (ΔE)4.759
Ionization Potential (IP)6.490
Electron Affinity (EA)1.731
Electronegativity (χ)4.110
Chemical Hardness (η)2.379
Chemical Softness (S)0.420
Electrophilicity Index (ω)3.550

Data adapted from a study on (E)-(5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-hydroxy-4-(prop-1-en-1-yl)piperidin-1-yl)methanone (5PPY). ijcrt.org

Prediction of Spectroscopic Parameters

Theoretical calculations are highly effective in predicting spectroscopic parameters, which can then be correlated with experimental data to confirm the structure of a compound. rsc.org DFT methods are widely used to compute vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). rsc.orgnih.gov For instance, the calculated vibrational frequencies for pyrazole derivatives have shown good agreement with experimental FT-IR spectra. scispace.com Similarly, theoretical 1H-NMR and 13C-NMR chemical shifts can be calculated and compared with experimental values to aid in structural elucidation. rsc.org The Gauge-Independent Atomic Orbital (GIAO) method is often employed for NMR calculations. mdpi.com

Analysis of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating reaction mechanisms by identifying intermediates, transition states, and calculating activation energies. For pyrazole systems, DFT and MP2 methods have been used to study various reactions, including proton transfer. ias.ac.in The study of reaction pathways helps in understanding how a molecule like this compound might be synthesized or how it might react under different conditions. For example, in the study of proton transfer in substituted pyrazoles, the activation energies for different mechanisms (single proton transfer, double proton transfer, and solvent-assisted proton transfer) have been calculated. ias.ac.in These calculations can reveal the most favorable reaction pathway.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and dynamic behavior of molecules over time.

Tautomerism Studies in Pyrazole Systems

Tautomerism is a key feature of pyrazole chemistry, involving the migration of a proton. researchgate.net In unsubstituted pyrazoles, annular prototropic tautomerism occurs between the 1H and 2H forms. smolecule.com However, the presence of the isobutyl group at the N-1 position in this compound precludes this type of tautomerism, resulting in a single, well-defined tautomeric form. smolecule.com Studies on related 4-chloropyrazoles have investigated tautomerization barriers. For example, the tautomerization barrier for 3,5-dimethyl-4-chloropyrazole in methanol-d4 (B120146) has been determined to be 12.8 kcal/mol. cdnsciencepub.comresearchgate.net Computational studies can model the tautomeric equilibrium and the energy barriers for interconversion, often showing that solvent polarity can play a key role in stabilizing different tautomers. mdpi.com

Computational Prediction of Synthetic Accessibility and Reaction Outcomes

Computational chemistry also plays a crucial role in predicting the feasibility and outcomes of synthetic chemical reactions. For pyrazole derivatives, these predictions can guide the development of efficient and regioselective synthetic protocols.

The synthesis of substituted pyrazoles can be complex, often yielding a mixture of regioisomers. Computational methods, such as Density Functional Theory (DFT), are employed to model reaction pathways and predict the most likely products. acs.orgresearchgate.net For example, studies on the synthesis of 1-substituted-pyrazoles have used computational models to understand the factors controlling regioselectivity. acs.org These calculations can elucidate the reaction mechanism, such as whether a reaction proceeds via a concerted or stepwise pathway, and can predict the activation energies for different potential reaction channels.

While a specific synthetic accessibility score for this compound is not available, general synthetic routes for substituted pyrazoles are well-established. These often involve the condensation reaction between a hydrazine (B178648) derivative (in this case, isobutylhydrazine) and a 1,3-dicarbonyl compound or its equivalent. mdpi.comnih.gov The chlorination at the 4-position is another key step. Computational studies can help in selecting the appropriate reagents and reaction conditions to achieve the desired product with high yield and purity. nih.gov For instance, DFT calculations can model the transition states of different synthetic routes, providing insights that are crucial for optimizing reaction conditions and overcoming synthetic challenges. researchgate.net

Table 2: Computational Approaches in Pyrazole Synthesis

Synthetic StepComputational MethodPredicted Outcome/InsightReference
CyclocondensationDFTReaction energy profiles, transition state analysis researchgate.net
RegioselectivityNMR Analysis & DFTPrediction of major regioisomer acs.org
Reaction MechanismSpectroscopic & Computational StudiesElucidation of intermediates (e.g., imine formation) nih.gov
"One-Pot" ReactionsExperimental with Theoretical SupportOptimization of multi-step sequences researchgate.net

Biological Activity and Structure Activity Relationship Sar Studies

Overview of Diverse Biological Activities Associated with Pyrazole (B372694) Derivatives

Pyrazole derivatives are a versatile class of compounds exhibiting a wide spectrum of pharmacological effects. The inherent structural features of the pyrazole ring, including its aromaticity and the presence of nitrogen atoms capable of hydrogen bonding, allow for diverse substitutions and modifications, leading to a broad range of biological targets. These compounds have been extensively explored for their therapeutic potential, demonstrating significant activity as anticancer, antimicrobial (including antibacterial, antifungal, and antitubercular), antioxidant, anti-inflammatory, and antiparasitic agents.

The biological profile of a pyrazole derivative is intricately linked to the nature and position of substituents on the pyrazole core. Structure-Activity Relationship (SAR) studies have been instrumental in elucidating these connections. For instance, the substitution pattern on the phenyl rings attached to the pyrazole nucleus, as well as the functional groups at other positions, can dramatically influence the compound's affinity and selectivity for a particular biological target. Hydrophobic, bulky, and electron-withdrawing groups at specific positions have been shown to enhance affinity for certain receptors. nih.gov The strategic modification of the pyrazole scaffold continues to be a fruitful area of research, aiming to optimize the therapeutic properties of these compounds while minimizing off-target effects.

In Vitro Biological Screening Methodologies

The cytotoxic potential of pyrazole derivatives against various cancer cell lines is commonly assessed using in vitro assays. A primary and widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the absorbance of which can be quantified spectrophotometrically.

Another common method is the Sulforhodamine B (SRB) assay . This assay relies on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass. It is a sensitive and reproducible method for assessing cytotoxicity.

The results of these assays are typically expressed as the IC50 value , which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. These assays are performed on a panel of cancer cell lines to determine the spectrum of activity and potential selectivity of the compounds. Commonly used cell lines for screening pyrazole derivatives include:

MCF-7: A human breast adenocarcinoma cell line.

HepG-2: A human liver cancer cell line.

HCT-116: A human colorectal carcinoma cell line.

Huh7: A human hepatocellular carcinoma cell line.

Compound/Derivative Cancer Cell Line IC50 (µM) Reference
Pyrazole-indole hybrid 7aHepG26.1
Pyrazole-indole hybrid 7bHepG27.9
Spiroketopyrazole 7mA5490.55
Spiroketopyrazole 7mHepG20.38
Spiroketopyrazole 7mMDA-MB-2311.65

The antimicrobial properties of pyrazole derivatives are evaluated through various in vitro screening methods to determine their efficacy against a range of pathogenic microorganisms.

Antibacterial and Antifungal Activity: The most common preliminary screening method is the agar (B569324) disc diffusion method . In this technique, a paper disc impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a specific bacterium or fungus. The plate is then incubated, and the diameter of the zone of inhibition around the disc is measured. A larger zone of inhibition indicates greater antimicrobial activity.

To determine the minimum concentration of the compound that inhibits the visible growth of a microorganism, the broth microdilution method is employed. This method involves preparing a series of dilutions of the test compound in a liquid growth medium in a microtiter plate. Each well is then inoculated with the microorganism and incubated. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound at which no visible growth is observed.

Antitubercular Activity: The antitubercular activity of pyrazole derivatives is often assessed using the Microplate Alamar Blue Assay (MABA) . This assay is a colorimetric method that uses the Alamar Blue reagent to indicate the viability of Mycobacterium tuberculosis. Viable bacteria reduce the blue Alamar Blue to a pink color, and the inhibition of this color change indicates the antitubercular activity of the test compound. The results are also expressed as the MIC.

Compound/Derivative Microorganism MIC (µg/mL) Reference
N-pyrazolylbenzamide 5eKlebsiella pneumoniae3.12
N-pyrazolylbenzamide 5sKlebsiella pneumoniae3.12
N-pyrazolylbenzamide 5wKlebsiella pneumoniae3.12
N-pyrazolylbenzamide 5bMycobacterium tuberculosis12.5
N-pyrazolylbenzamide 5fMycobacterium tuberculosis12.5

The antioxidant and anti-inflammatory potential of pyrazole derivatives is investigated through a variety of in vitro assays that measure their ability to scavenge free radicals and inhibit pro-inflammatory enzymes.

Antioxidant Activity: A widely used method to assess antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay . DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant compound that can donate a hydrogen atom, the DPPH radical is reduced, and the color of the solution changes to pale yellow. The decrease in absorbance is measured spectrophotometrically to determine the radical scavenging capacity of the test compound.

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay is another common method. The ABTS radical cation is generated by the oxidation of ABTS and has a blue-green color. Antioxidants reduce the ABTS radical cation, causing a decolorization of the solution, which is measured to quantify the antioxidant activity.

Anti-inflammatory Activity: The anti-inflammatory properties of pyrazole derivatives are often evaluated by their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). The COX inhibition assay measures the ability of a compound to block the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins (B1171923), key mediators of inflammation. The inhibition is typically measured by quantifying the production of prostaglandins from arachidonic acid.

The ability of pyrazole derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential. A variety of in vitro assays are employed to determine the inhibitory activity and selectivity of these compounds against a range of enzymatic targets.

Cyclooxygenase (COX) Inhibition: Assays for COX-1 and COX-2 inhibition are crucial for evaluating the anti-inflammatory potential of pyrazole derivatives. These assays typically measure the conversion of arachidonic acid to prostaglandin (B15479496) E2 (PGE2) by the respective COX isoforms. The amount of PGE2 produced is quantified using methods like enzyme-linked immunosorbent assay (ELISA).

Cyclin-Dependent Kinase (CDK) Inhibition: The inhibitory activity of pyrazole derivatives against CDKs, which are key regulators of the cell cycle, is often assessed using kinase activity assays. These assays typically involve incubating the CDK/cyclin complex with a substrate (e.g., a peptide or protein) and ATP. The extent of substrate phosphorylation is then measured, often using radiometric methods (incorporation of ³²P-ATP) or fluorescence-based techniques.

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR tyrosine kinase inhibition assays are used to evaluate the anticancer potential of pyrazole derivatives. These assays measure the ability of a compound to inhibit the autophosphorylation of the EGFR or the phosphorylation of a specific substrate. The level of phosphorylation is often detected using ELISA-based methods with phospho-specific antibodies.

Bruton's Tyrosine Kinase (BTK) Inhibition: The inhibitory effect of pyrazole derivatives on BTK is determined using in vitro kinase assays. These assays measure the phosphorylation of a specific BTK substrate in the presence of the test compound and ATP. The results are often quantified using methods like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaLISA.

Pyruvate (B1213749) Kinase M2 (PKM2) Inhibition: The activity of PKM2, a key enzyme in cancer metabolism, can be assessed using a lactate (B86563) dehydrogenase (LDH)-coupled enzyme assay. This assay measures the rate of pyruvate production by PKM2, which is then converted to lactate by LDH with the concomitant oxidation of NADH to NAD+. The decrease in NADH absorbance at 340 nm is monitored to determine PKM2 activity.

Sodium-Glucose Cotransporter 1 (SGLT1) Inhibition: The inhibitory activity against SGLT1 is often evaluated using cell-based assays. Cells expressing SGLT1 are incubated with a radiolabeled glucose analog (e.g., ¹⁴C-α-methylglucopyranoside) in the presence of the test compound. The amount of radioactivity taken up by the cells is measured to determine the extent of SGLT1 inhibition.

Histone Deacetylase (HDAC) Inhibition: HDAC inhibitory activity is typically measured using fluorometric assays. These assays utilize a substrate that, upon deacetylation by HDAC, can be cleaved by a developer to produce a fluorescent product. The intensity of the fluorescence is proportional to the HDAC activity, and its reduction in the presence of an inhibitor is quantified.

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition: The inhibitory activity against FLT3 is determined using in vitro kinase assays that measure the phosphorylation of a specific substrate by the FLT3 enzyme. The amount of phosphorylated substrate is then quantified, often using ELISA or radiometric methods.

Acetyl-CoA Carboxylase (ACC) Inhibition: The activity of ACC, a key enzyme in fatty acid synthesis, can be measured using a radiometric assay that quantifies the incorporation of radiolabeled bicarbonate into malonyl-CoA. The amount of radioactivity in the product is measured to determine ACC activity.

G protein-coupled receptor kinase (GRK) Inhibition: While pyrazole derivatives have been extensively studied as inhibitors of various kinases, specific in vitro enzyme inhibition assays for pyrazole derivatives targeting G protein-coupled receptor kinases (GRKs) are not widely reported in the reviewed literature. Further research is needed to explore the potential of pyrazole-based compounds as GRK inhibitors.

Enzyme Target Assay Principle Typical Readout
COXMeasures prostaglandin productionELISA
CDKMeasures substrate phosphorylationRadiometric, Fluorescence
EGFRMeasures autophosphorylation or substrate phosphorylationELISA
BTKMeasures substrate phosphorylationHTRF, AlphaLISA
PKM2LDH-coupled assay measuring pyruvate productionAbsorbance at 340 nm
SGLT1Cell-based uptake of radiolabeled glucose analogScintillation counting
HDACFluorometric assay measuring substrate deacetylationFluorescence intensity
FLT3Measures substrate phosphorylationELISA, Radiometric
ACCRadiometric assay measuring bicarbonate incorporationScintillation counting

The antiparasitic activity of pyrazole derivatives, particularly their trypanocidal effect against parasites like Trypanosoma cruzi (the causative agent of Chagas disease), is evaluated using in vitro assays on different life stages of the parasite.

A common method involves the use of genetically modified parasites that express a reporter gene, such as β-galactosidase. In this assay, the viability of the parasites is determined by measuring the activity of the reporter enzyme. A decrease in enzyme activity in the presence of the test compound indicates a trypanocidal effect.

Another approach is to assess the effect of the compounds on intracellular amastigotes, the replicative form of the parasite within host cells. Host cells are infected with trypomastigotes, which then transform into amastigotes. The infected cells are then treated with the test compounds, and the number of intracellular parasites is quantified, often by microscopy after staining. The results are typically expressed as the IC50 value , the concentration of the compound that reduces the number of parasites by 50%.

Detailed Structure-Activity Relationship (SAR) Investigations for 4-chloro-1-isobutyl-1H-pyrazole

The biological activity of pyrazole derivatives is intricately linked to the nature and position of substituents on the pyrazole ring. For compounds related to this compound, SAR studies have been instrumental in optimizing their potency and selectivity.

Impact of the 4-Chloro Substituent on Biological Efficacy and Selectivity

The presence of a halogen, specifically a chloro group, at the C4 position of the pyrazole ring can significantly influence the compound's biological profile. Halogens are known to modulate the lipophilicity and electronic properties of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target proteins. researchgate.net

In the context of pyrazole-based cannabinoid receptor antagonists, for instance, substitutions at the C4 position have been explored. While a methyl group at this position is present in the well-known CB1 antagonist SR141716A, the introduction of a chloro group can alter the electronic distribution of the pyrazole ring, potentially influencing interactions with the receptor. acs.orgnih.govconsensus.app The electron-withdrawing nature of the chlorine atom can affect the acidity of the pyrazole ring and its hydrogen-bonding capabilities. researchgate.net

Studies on other pyrazole derivatives have shown that halogenation can enhance biological activities. For example, certain dichloro and trichloro derivatives of 1,5-diphenyl-1H-pyrazole have demonstrated interesting antimicrobial properties. pharmatutor.org This suggests that the 4-chloro substituent in this compound is likely a critical determinant of its biological efficacy and selectivity, although specific studies on this exact compound are limited.

Role of the 1-Isobutyl Group in Modulating Biological Activity and Receptor Interactions

The substituent at the N1 position of the pyrazole ring plays a pivotal role in orienting the molecule within the binding pocket of a receptor and can significantly impact its affinity and activity. The 1-isobutyl group, a relatively small and flexible alkyl chain, can influence the compound's lipophilicity and steric profile.

In the realm of cannabinoid receptor ligands, the N1-substituent is a key factor for potency and selectivity. For the highly potent CB1 antagonist SR141716A, a 2,4-dichlorophenyl group at the N1 position was found to be crucial for its high affinity. acs.orgnih.govconsensus.app While an isobutyl group is structurally different from a dichlorophenyl ring, its hydrophobic nature can still contribute to favorable interactions within a hydrophobic pocket of a target receptor.

Systematic Exploration of Substituent Effects at C3 and C5 Positions

The C3 and C5 positions of the pyrazole ring are critical for establishing key interactions with biological targets and are often sites for significant chemical modifications to modulate activity.

In the context of pyrazole-based cannabinoid receptor antagonists, a carboxamido group at the C3 position and a para-substituted phenyl ring at the C5 position are essential for high CB1 receptor affinity. acs.orgnih.govconsensus.app The carboxamido group can act as a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the receptor's binding site. The substituent at the C5 position often occupies a large hydrophobic pocket, and variations in this group can fine-tune the compound's affinity and selectivity.

General SAR studies on pyrazole derivatives have consistently shown that substituents at C3 and C5 have a profound impact on their biological activities. researchgate.net For instance, in a series of 4-arylazo-3,5-diamino-1H-pyrazoles, functionalization of the amino groups at the C3 and C5 positions led to a complete loss of activity, highlighting the importance of these specific groups for the observed biological effect. nih.gov Furthermore, theoretical studies have indicated that electron-donating groups tend to be favored at the C3 position, while electron-withdrawing groups are often preferred at the C5 position for stabilizing the system. nih.gov

Table 1: Summary of General Substituent Effects on the Biological Activity of Pyrazole Derivatives

PositionType of SubstituentGeneral Impact on Biological Activity
C4 Halogen (e.g., Chloro)Modulates lipophilicity and electronic properties; can enhance activity.
N1 Alkyl (e.g., Isobutyl)Influences lipophilicity and steric interactions; crucial for receptor binding and orientation.
C3 Hydrogen bond donors/acceptors (e.g., Carboxamido)Forms key interactions with receptor binding sites.
C5 Aromatic/Hydrophobic groupsOccupies hydrophobic pockets in the target protein, influencing affinity and selectivity.

Mechanistic Insights into Molecular Interactions

Understanding the molecular mechanisms by which this compound and its analogs exert their biological effects is crucial for rational drug design. This involves identifying their specific molecular targets and elucidating their binding modes.

Identification and Characterization of Specific Molecular Targets

Based on the extensive research on structurally related pyrazole derivatives, the cannabinoid receptors, particularly the CB1 receptor, are prominent potential targets. The pyrazole scaffold is a well-established pharmacophore for cannabinoid receptor antagonists. acs.orgnih.govconsensus.appnih.gov

Beyond cannabinoid receptors, pyrazole derivatives have been shown to interact with a wide range of other biological targets, including various enzymes and receptors. nih.gov For example, pyrazole-based compounds have been investigated as inhibitors of enzymes such as cyclooxygenase (COX), monoamine oxidase (MAO), and various kinases. pharmatutor.orgnih.gov The specific substitution pattern of this compound would determine its selectivity profile for these potential targets. For instance, pyrazole derivatives have been identified as inhibitors of thrombin, with the pyrazole core playing a vital role in binding to the enzyme's active site. mdpi.com

Elucidation of Binding Modes and Pharmacological Pathways

The binding mode of pyrazole derivatives to their targets often involves a combination of hydrophobic interactions, hydrogen bonds, and electrostatic interactions. For pyrazole-based cannabinoid receptor antagonists, molecular modeling studies have provided valuable insights into their binding orientation within the CB1 receptor. acs.org

The pharmacological pathways modulated by these compounds depend on their specific molecular target. If acting as cannabinoid receptor antagonists, they would block the signaling pathways activated by endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol. This can have a range of downstream effects on neurotransmission and cellular function. If targeting an enzyme, the compound would act as an inhibitor, blocking the enzyme's catalytic activity and thereby interrupting a specific biochemical pathway. dtu.dk

Applications and Future Research Directions

Role of 4-chloro-1-isobutyl-1H-pyrazole in Agrochemical Research and Development

The pyrazole (B372694) nucleus is a well-established scaffold in the design of agrochemicals, particularly fungicides. rroij.comd-nb.info The development of new and effective agrochemicals is crucial for managing plant diseases that can significantly reduce crop yield and quality. nih.gov Pyrazole derivatives, including those structurally related to this compound, have been a focus of research to address the emergence of fungicide resistance and the need for agents with novel modes of action. nih.gov

Research into pyrazole-4-carboxamide derivatives, which share the core pyrazole structure, has yielded fungicides with activities comparable or superior to commercial products like fluxapyroxad (B1673505) and bixafen. nih.gov These compounds often act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a key enzyme in the fungal respiratory chain. nih.gov The isobutyl group, present in this compound, is a feature that can be varied in SAR studies to optimize fungicidal activity. tandfonline.com

Derivatives of pyrazole have shown considerable efficacy against various plant pathogens. For instance, certain pyrazole derivatives have demonstrated significant activity against Gaeumannomyces graminis var. tritici, the fungus that causes take-all disease in wheat. d-nb.infonih.gov The design of new fungicides often involves the derivatization of the pyrazole core to enhance efficacy and spectrum of activity. acs.org The chloro-substitution at the 4-position of the pyrazole ring is a common feature in many bioactive compounds and can influence the electronic properties and binding affinity of the molecule to its target site.

Table 1: Examples of Pyrazole Derivatives in Agrochemical Research

Compound/Derivative ClassTarget Pathogen/PestKey Research FindingReference(s)
Pyrazole-4-carboxamidesCorn rustExhibited fungicidal activities 2-4 times higher than fluxapyroxad and bixafen. nih.gov
Pyrazole derivatives containing 1,2,3,4-tetrahydroquinolineGaeumannomyces graminis var. triticiShowed comparable activity to the commercial fungicide pyraclostrobin. d-nb.infonih.govresearchgate.net
Arylpyrazole pyrimidine (B1678525) ethersCucumber downy mildewSome derivatives displayed significantly higher bioactivity than commercial fungicides. acs.orgacs.org
General Pyrazole DerivativesVarious plant diseasesServe as a critical scaffold for developing new fungicides to combat resistance. nih.gov

Potential for Development in Other Specialized Chemical Fields

Beyond agrochemicals, the pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous approved drugs with a wide range of biological activities. rroij.comtandfonline.commdpi.com This suggests that this compound could serve as a valuable building block for the synthesis of new therapeutic agents.

The diverse pharmacological properties of pyrazole derivatives include anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral activities. rroij.comrsc.org The specific substitutions on the pyrazole ring, such as the chloro and isobutyl groups in this compound, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. rroij.comnih.gov

Table 2: Potential Therapeutic Applications of Pyrazole Derivatives

Therapeutic AreaMechanism/Target (Examples)Reference(s)
OncologyKinase inhibition (e.g., EGFR, CDK, BTK), DNA interaction tandfonline.comnih.gov
InflammationInhibition of inflammatory pathways rroij.com
Infectious DiseasesAntibacterial, antifungal, antiviral activities rroij.comtandfonline.com
Central Nervous SystemAntipsychotic, antidepressant effects nih.govnih.gov

The synthetic versatility of the pyrazole ring allows for the creation of large libraries of derivatives for screening against various biological targets. mdpi.com The chloro group at the 4-position of this compound can be a site for further chemical modification, such as substitution reactions, to create novel compounds with potentially enhanced or different biological activities.

Emerging Trends in Pyrazole-Based Compound Research

The field of pyrazole chemistry is continually evolving, with several emerging trends shaping future research. One significant trend is the development of more efficient and sustainable synthetic methodologies. mdpi.comresearchgate.net This includes the use of microwave-assisted synthesis, multi-component reactions, and green chemistry approaches to produce pyrazole derivatives with high yields and purity. researchgate.net

Another key trend is the application of computational methods in the design of new pyrazole-based compounds. researchgate.netconnectjournals.com Molecular modeling, virtual screening, and quantitative structure-activity relationship (QSAR) studies are increasingly used to predict the biological activity of novel pyrazole derivatives and to optimize their structures for improved efficacy and selectivity. researchgate.netconnectjournals.com

Furthermore, there is a growing interest in the development of pyrazole-based protein kinase inhibitors for the treatment of diseases like cancer and inflammatory disorders. nih.gov The pyrazole scaffold has proven to be an effective framework for designing potent and selective kinase inhibitors. nih.gov Research is also focused on exploring the potential of pyrazole derivatives in materials science, where they may be incorporated into polymers and other materials to create advanced materials with specialized properties. rroij.com

Opportunities for Further Mechanistic and SAR Studies on this compound

While the broader class of pyrazole derivatives has been extensively studied, there are specific opportunities for further research on this compound itself.

Mechanistic Studies:

Target Identification: A primary area for investigation would be to identify the specific molecular targets of this compound and its derivatives in various biological systems. For instance, in the context of its potential fungicidal activity, studies could focus on its interaction with succinate dehydrogenase or other key fungal enzymes.

Pathway Analysis: Elucidating the biochemical pathways modulated by this compound would provide a deeper understanding of its mechanism of action. This could involve transcriptomic or proteomic studies to identify changes in gene or protein expression in response to treatment.

Structure-Activity Relationship (SAR) Studies:

Systematic Modification: A systematic SAR study could be conducted by modifying the substituents on the pyrazole ring of this compound. This would involve:

Varying the N1-substituent: Replacing the isobutyl group with other alkyl or aryl groups to investigate the impact on activity.

Introducing substituents at other positions: Exploring the effect of adding substituents at the C3 and C5 positions of the pyrazole ring.

Pharmacophore Modeling: The data from SAR studies could be used to develop a pharmacophore model, which would define the key structural features required for the biological activity of this class of compounds. connectjournals.com This model could then be used to guide the design of new, more potent, and selective analogs.

By pursuing these research directions, a more comprehensive understanding of the chemical and biological properties of this compound can be achieved, potentially leading to the development of new and valuable applications in both agriculture and medicine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.